(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-protected amino acids, including this compound, involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various functionalized derivatives depending on the specific substitution reactions performed .
Scientific Research Applications
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid involves the protection of the amine group, which prevents it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-Butoxycarbonyl)amino-5-hexenoic acid: Similar in structure but with a different side chain.
2-(tert-Butoxycarbonylamino)phenylboronic acid: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is unique due to its cyclobutyl side chain, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of specific peptides and other complex molecules where such properties are desirable .
Properties
IUPAC Name |
(2R)-4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAYPVLVXQJGB-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.